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An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 3-Methyluracil
3-Methyluracil is a heterocyclic organic compound belonging to the pyrimidine family.

Structurally, it is a derivative of uracil, a fundamental component of ribonucleic acid (RNA), with

a methyl group strategically placed at the N3 position.[1][2][3] This methylation distinguishes it

from its parent nucleobase and other methylated analogs like thymine (5-methyluracil),

conferring unique physical and chemical properties. As a metabolite and a nucleobase

analogue, 3-Methyluracil serves as a valuable tool in biochemical research and a versatile

building block in medicinal chemistry.[1][4] Its study provides insights into the effects of

methylation on the structure, stability, and biological function of nucleic acids.[5] Furthermore,

its derivatives are key intermediates in the synthesis of important pharmaceutical agents,

highlighting its relevance in drug development.[6] This guide offers a comprehensive

exploration of its core properties, analytical characterization, and applications.

Core Physical and Chemical Properties
The fundamental characteristics of 3-Methyluracil dictate its behavior in both chemical and

biological systems. These properties are essential for designing experiments, developing

synthetic routes, and understanding its physiological role.
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Molecular Structure
The foundational element of 3-Methyluracil's properties is its molecular structure. The

methylation at the N3 position prevents the tautomerism typically seen in uracil at that site,

which influences its hydrogen bonding capabilities and reactivity.

Caption: Chemical structure of 3-Methyluracil (3-methyl-1H-pyrimidine-2,4-dione).

Quantitative Data Summary
The following table summarizes the key physicochemical properties of 3-Methyluracil,
providing a quick reference for laboratory applications.

Property Value Source(s)

Molecular Formula C₅H₆N₂O₂ [1][5][7][8]

Molecular Weight 126.11 g/mol [1][5][8]

CAS Number 608-34-4 [1][5][7][8]

Appearance
White to light yellow crystalline

powder
[7]

Melting Point 175.0 to 179.0 °C [7]

Solubility

Soluble in water and ether.[7]

Soluble in 1 M NaOH (50

mg/mL).[5] A high water

solubility of 200g/L has also

been reported, though the

temperature was not stated.[4]

[4][5][7]

pKa 9.75 [9]

Spectroscopic and Analytical Characterization
Accurate structural elucidation and purity assessment are paramount. A multi-technique

spectroscopic approach is standard practice for characterizing 3-Methyluracil.
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Workflow for Spectroscopic Analysis
The causality behind the chosen analytical methods is to obtain orthogonal data points that,

when combined, confirm the molecule's identity and purity beyond any reasonable doubt. NMR

provides the carbon-hydrogen framework, IR confirms functional groups, and Mass

Spectrometry verifies the molecular weight.

Sample Preparation

Spectroscopic Analysis Data Interpretation & Validation

3-Methyluracil Sample
Dissolve in appropriate

deuterated solvent
(e.g., DMSO-d6)

NMR Spectroscopy
(¹H, ¹³C, DEPT)

FTIR Spectroscopy
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Mass Spectrometry
(GC-MS or LC-MS)

Confirm C-H Framework
& Connectivity

Chemical Shifts
Coupling Constants

Identify Key Functional Groups
(C=O, N-H, C-N)

Vibrational Frequencies

Verify Molecular Weight
& Elemental Formula

Molecular Ion Peak
Fragmentation Pattern

Final Structure
Validation

Click to download full resolution via product page

Caption: A typical workflow for the comprehensive spectroscopic characterization of 3-
Methyluracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of 3-Methyluracil. Spectra

are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR: The proton spectrum is relatively simple. It is expected to show a signal for the N1-

H proton, distinct signals for the C5-H and C6-H vinyl protons, and a singlet for the N3-CH₃

protons. The vinyl protons will appear as doublets due to coupling with each other.

¹³C NMR: The carbon spectrum provides information on the chemical environment of each

carbon atom. The N-methylation at the 3-position results in a characteristic chemical shift for
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the methyl carbon signal, which is sensitive to the presence of the adjacent carbonyl groups.

[10] In 3-methyluracil, this signal is notably shielded.[10] The spectrum will also show

distinct signals for the two carbonyl carbons (C2 and C4) and the two vinyl carbons (C5 and

C6).

Typical ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon Atom
Chemical Shift (ppm)
Range

Rationale

C2 (Carbonyl) ~151
Adjacent to two nitrogen

atoms.

C4 (Carbonyl) ~163
Conjugated with C5=C6

double bond.

C5 ~101
Vinyl carbon adjacent to C4

and C6.

C6 ~141
Vinyl carbon adjacent to C5

and N1.

N3-CH₃ ~26.4

Shielded position due to

electronic effects of adjacent

carbonyls.[10]

Source: Data derived from typical values for pyrimidine systems and specific literature.[10]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For 3-
Methyluracil, the most prominent bands are in the carbonyl stretching region.

Key Insight: Unlike uracil, which shows two distinct carbonyl stretching bands (ν(C2=O) and

ν(C4=O)), the IR signature of 3-Methyluracil is different due to the N3 methylation. This

blocks one of the N-H protons, altering the hydrogen bonding and electronic environment. In

studies on gold electrodes, chemisorbed 3-methyluracil exhibits a single prominent

adsorbate band in the carbonyl region at 1650 cm⁻¹, assigned to the ν(C2=O) stretch.[11]
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This indicates a specific interaction through the deprotonated N1 and the C2=O group.[11]

[12]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Assignment

3100 - 3000 N1-H Stretching

1750 - 1650 C=O Stretching (Carbonyls)

1650 - 1600 C=C Stretching

1450 - 1350 C-H Bending (Methyl)

Source: General IR correlation tables and specific literature.[1][11]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Expected Data: In a typical electron ionization (EI) GC-MS analysis, 3-Methyluracil will

show a molecular ion peak [M]⁺ at m/z 126, corresponding to its molecular weight.[1]

Common fragments would arise from the loss of CO, HNCO, or cleavage of the pyrimidine

ring.

Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 3-Methyluracil is crucial for its application as a

chemical intermediate.

Synthetic Approach
While multiple synthetic routes exist for uracil derivatives, a common strategy involves the

condensation of a β-ketoester equivalent with a substituted urea. For 6-methyluracil, ethyl

acetoacetate is condensed with urea.[13] A similar logic can be applied to synthesize 3-
Methyluracil or its derivatives. For instance, the synthesis of 6-chloro-3-methyluracil, a key
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intermediate for the diabetes drug Alogliptin, often starts from N-methylurea and a malonic acid

derivative, followed by cyclization and chlorination.[6]

Reaction Steps

N-Methylurea

Step 1: Condensation
(Base-catalyzed)

Malonic Acid Derivative
(e.g., Malonyl Dichloride)

Step 2: Cyclization
(Dehydration)

3-Methylbarbituric Acid
(Intermediate)

3-Methyluracil
or Derivative

Further processing
(e.g., Halogenation/Reduction)

Click to download full resolution via product page

Caption: A generalized synthetic pathway for producing the 3-Methyluracil scaffold.

Experimental Protocol: Synthesis of 6-Chloro-3-
Methyluracil (Illustrative)
This protocol illustrates the synthesis of a key derivative, demonstrating the reactivity of the

uracil scaffold.

Cyclization: Add N-methylurea and sodium methoxide to a methanol solution. Adjust the

temperature to 40-50 °C.[6]
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Condensation: Slowly add a malonic acid derivative (e.g., diethyl malonate) to the solution

and reflux to form the cyclized intermediate, 1-methyl barbituric acid.[6]

Isolation: After the reaction, cool and acidify the mixture to precipitate the intermediate. Filter

and dry the solid.

Chlorination: Mix the dried 1-methyl barbituric acid with phosphorus oxychloride (POCl₃).[6]

Reaction: Slowly heat the mixture to ~70 °C and stir at a constant temperature to generate 6-

chloro-3-methyluracil.[6]

Workup: Cool the reaction mixture and slowly add water to quench the excess POCl₃. The

product will precipitate.

Purification: Filter the crude solid, wash with cold water, and recrystallize from an appropriate

solvent to obtain pure 6-chloro-3-methyluracil.[6]

This protocol is adapted from a patent for a derivative and serves as an example of the

chemistry involved.[6] Researchers must consult specific literature and perform appropriate risk

assessments before attempting any synthesis.

Applications in Drug Development and Research
3-Methyluracil and its analogs are more than just laboratory curiosities; they have tangible

applications in science and medicine.

Anti-inflammatory Activity: 3-Methyluracil, which can be isolated from the fungus Cordyceps

bassiana, has demonstrated anti-inflammatory properties.[14] It has been shown to inhibit

NF-κB and AP-1 induced activity and reduce the mRNA levels of inflammatory markers like

COX-2 and TNF-α, making it a subject of interest for inflammatory disease research.[14]

Pharmaceutical Intermediates: The uracil scaffold is a common feature in many drugs. The

derivative 6-chloro-3-methyluracil is a critical intermediate in the synthesis of Alogliptin, a

DPP-4 inhibitor used to treat type 2 diabetes.[6] This underscores the industrial importance

of developing efficient synthetic routes for such molecules.
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Biochemical Probes: As a methylated nucleobase analog, 3-Methyluracil is used to study

DNA and RNA methylation and demethylation processes. For example, it has been used in

studies involving the FTO protein, an enzyme that performs oxidative demethylation of

methylated bases in nucleic acids.[2]

Wound Healing: Related compounds, such as methyluracil (often referring to 6-methyluracil),

are used topically in some pharmaceutical preparations to improve tissue regeneration and

stimulate wound healing.[15][16] These compounds are believed to normalize nucleic acid

metabolism and accelerate cell recovery.[15]

Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.

GHS Hazard Classification: 3-Methyluracil is suspected of causing cancer (H351,

Carcinogenicity Category 2).[1][5][7]

Precautionary Measures:

Obtain special instructions before use.[7]

Do not handle until all safety precautions have been read and understood.[7]

Use personal protective equipment as required, including eye shields, gloves, and a P3

respirator cartridge.[5]

If exposed or concerned, seek medical advice.[7]

Storage Conditions: Store in a cool, dry place. For long-term stability, refrigeration (0-10°C)

or freezing (-20°C) under an inert atmosphere is recommended, as the compound can be air

and heat sensitive.[4][5][7]

Conclusion
3-Methyluracil is a compound of significant scientific interest, bridging the gap between

fundamental biochemistry and applied pharmaceutical science. Its unique properties, stemming

from the N3-methyl group, make it an invaluable tool for studying nucleic acid biology and a

key building block for synthesizing complex therapeutic agents. A thorough understanding of its
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physical, chemical, and spectroscopic characteristics, as detailed in this guide, is essential for

any researcher or developer working with this versatile pyrimidine derivative.
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NMR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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